N-[(4-tert-butylphenyl)methyl]-3-fluoroaniline
Description
N-[(4-tert-butylphenyl)methyl]-3-fluoroaniline is an organic compound with the molecular formula C17H20FN. It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a fluorinated aniline moiety.
Properties
Molecular Formula |
C17H20FN |
|---|---|
Molecular Weight |
257.34 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-3-fluoroaniline |
InChI |
InChI=1S/C17H20FN/c1-17(2,3)14-9-7-13(8-10-14)12-19-16-6-4-5-15(18)11-16/h4-11,19H,12H2,1-3H3 |
InChI Key |
PRBNKBXIEXBXJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-tert-butylphenyl)methyl]-3-fluoroaniline typically involves the reaction of 4-tert-butylbenzyl chloride with 3-fluoroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[(4-tert-butylphenyl)methyl]-3-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[(4-tert-butylphenyl)methyl]-3-fluoroaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of N-[(4-tert-butylphenyl)methyl]-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[(4-tert-butylphenyl)methyl]-2-(trifluoromethyl)benzamide: Similar structure with a trifluoromethyl group instead of a fluoro group.
4-tert-Butylphenylboronic acid: Contains a boronic acid group instead of an aniline moiety.
Lilial (3-(4-tert-butylphenyl)-2-methylpropanal): An aromatic aldehyde with a similar tert-butylphenyl structure .
Uniqueness
N-[(4-tert-butylphenyl)methyl]-3-fluoroaniline is unique due to the presence of both a tert-butyl group and a fluoroaniline moiety, which imparts distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
